INDIUMPERCHLORAT

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

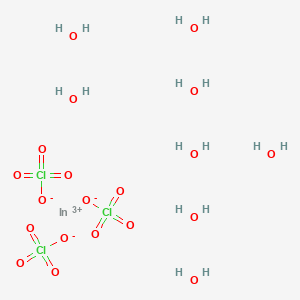

Indium(III) perchlorate octahydrate, also known as indium(III) perchlorate (ClO4)3·8H2O, is an inorganic compound that is widely used for a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 536.77 g/mol and a melting point of 100 °C. In addition, it is highly soluble in water and is stable under normal conditions. Indium (III) perchlorate is widely used as a catalyst in many chemical reactions, as a reagent in the synthesis of organic compounds, and as a reagent in the production of pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

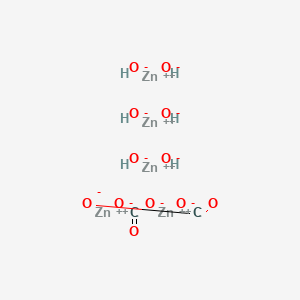

Untersuchungen zum Ionen-Zustand

Indiumperchlorat wird zur Untersuchung des Ionen-Zustands von Indium in Perchloratlösung verwendet {svg_1}. Die Bildung einer Koordinationsbindung zwischen dem Perchloration und dem komplexierenden Kation ist nur in Acceptor- oder sehr schwach donierenden Lösungsmitteln möglich {svg_2}. Die erfolgreiche Synthese von Perchlorokomplexen ist mit der Verwendung von wasserfreier Perchlorsäure als Reaktionsmedium verbunden {svg_3}.

Forschung zu physikalisch-chemischen Eigenschaften

Es wurden Untersuchungen zu den physikalisch-chemischen Eigenschaften von this compound durchgeführt {svg_4}. Die Struktur von wässrigen Lösungen von Indiumperchloraten wurde mit IR-Spektroskopie bestimmt {svg_5}. Die Strukturen von dreiwertigen Perchlorat-Indium wurden ermittelt {svg_6}.

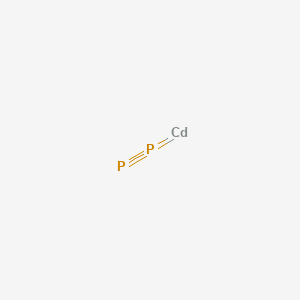

Synthese von Perchlorokomplexen

This compound wird bei der Synthese von Perchlorokomplexen verwendet {svg_7}. Diese Komplexe werden unter Verwendung von wasserfreier Perchlorsäure als Reaktionsmedium synthetisiert {svg_8}.

Hydratation von Ionen

This compound wird zur Untersuchung der Hydratation von Ionen verwendet {svg_9}. Das Verfahren der elektrischen Leitfähigkeit wurde im System „In(ClO4)3 - HClO4 - H2O“ durchgeführt {svg_10}.

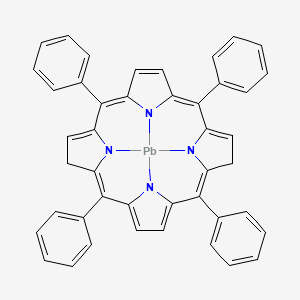

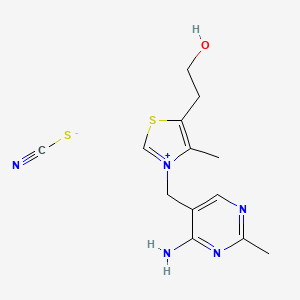

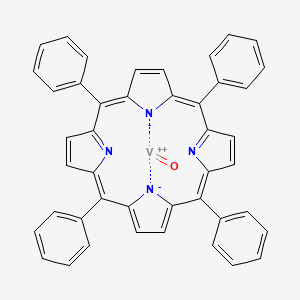

Festkörper-Kontakt-Ionen-selektive Elektroden (ISEs)

This compound wird zur Herstellung von Festkörper-Kontakt-Ionen-selektiven Elektroden (ISEs) für die Perchloratbestimmung verwendet {svg_11}. Einwandige Kohlenstoffnanoröhren (SWCNTs) wurden als Festkörperkontaktmaterial und Indium(III) 5,10,15,20-(Tetraphenyl)porphyrinchlorid (InIII-Porph) als Ionenträger verwendet {svg_12}.

Feuerwerkskörper- und Treibstoffanalyse

This compound wird zur Analyse von Feuerwerkskörpern und Treibstoffen verwendet {svg_13}. Der Sensor zeigte eine verbesserte Empfindlichkeit gegenüber ClO4−-Ionen mit einer anionischen Steigung von −56,0 ± 1,1 (R2 = 0,9998) mV/Dekade über einen linearen Bereich von 1,07 × 10−6 – 1,0 × 10−2 M und eine Nachweisgrenze von 1,8 × 10−7 M {svg_14}.

Wirkmechanismus

Target of Action

Indium perchlorate, also known as Indium(III) perchlorate octahydrate or Indium perchlorate 8-hydrate, is an inorganic compound with the chemical formula In(ClO4)3 . The primary target of indium perchlorate is the iodine transport system in thyrocytes . It acts as an ionic inhibitor, antagonizing iodine transport into thyrocytes and hampering thyroid hormone synthesis .

Mode of Action

Indium perchlorate interacts with its targets by competing with iodine at the basal-lateral membrane site of thyrocytes . The Sodium-Iodine Symporter (NIS), a 13-domain transmembrane channel, regulates iodine entry into thyrocytes by exchanging it with two sodium ions . Indium perchlorate’s interaction with this system inhibits the normal function of iodine transport, thereby affecting thyroid hormone synthesis .

Biochemical Pathways

It is known that the compound’s inhibition of iodine transport disrupts the synthesis of thyroid hormones . This disruption can lead to endocrine effects in humans and biota

Pharmacokinetics

Indium perchlorate is soluble in water and ethanol . It forms a crystallohydrate, In(ClO4)3•8H2O, that melts in its own crystallization water at 80°C . The octahydrate is easily soluble in ethanol and acetic acid . These properties suggest that indium perchlorate can be readily absorbed and distributed in the body.

Result of Action

The primary result of indium perchlorate’s action is the inhibition of iodine fixation, which hampers thyroid hormone synthesis . This can lead to endocrine disruption in humans and biota . Specific molecular and cellular effects may include abnormal development, decreased performance, slow growth rates, and reduced pigmentation .

Action Environment

The action of indium perchlorate can be influenced by various environmental factors. For instance, the compound’s solubility in water allows it to be rapidly incorporated into aquatic ecosystems from polluted soils by runoff-related processes . Additionally, the compound’s action can be influenced by pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration

Safety and Hazards

Eigenschaften

IUPAC Name |

indium(3+);triperchlorate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.In.8H2O/c3*2-1(3,4)5;;;;;;;;;/h3*(H,2,3,4,5);;8*1H2/q;;;+3;;;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGOEFBXGBSXJW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H16InO20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the structure of Indium Perchlorate and how is it characterized?

A1: Indium Perchlorate, also known as Indium(III) perchlorate octahydrate, commonly exists as a complex with water molecules. Its crystal structure has been determined as In(H2O)63 and In(H2O)63×3H2O []. While its molecular weight can vary depending on the degree of hydration, the anhydrous form has a molecular weight of 451.18 g/mol. Spectroscopic studies, particularly Raman spectroscopy, have been used to investigate the aqueous solutions of Indium Perchlorate. These studies revealed evidence of interaction between Indium (In3+) and sulfate ions (SO42−), suggesting the formation of indium-sulfate complexes [].

Q2: Does Indium Perchlorate form complexes with other ligands besides water?

A3: Yes, research suggests that Indium Perchlorate can form complexes with other ligands. For instance, it readily forms a complex with dimethyl sulfoxide (DMSO). The crystal structure of this complex, [In(Me2SO)6]3+, reveals that the Indium ion is coordinated to six DMSO molecules []. Furthermore, studies suggest the potential formation of mixed ligand complexes involving Indium Perchlorate, hydrochloric acid (HCl), and perchloric acid (HClO4) during solvent extraction processes [].

Q3: What can you tell me about the thermodynamic properties of Indium Perchlorate solutions?

A4: Research has investigated the thermodynamic properties of electrolyte mixtures containing Indium Perchlorate, specifically the system comprising Indium Perchlorate, perchloric acid, and water []. This type of study is crucial for understanding the behavior of the compound in solution and for various applications.

Q4: Are there analytical techniques specific to studying Indium Perchlorate?

A4: While not specific to Indium Perchlorate alone, several analytical techniques are employed to characterize and quantify this compound. These include:

- X-ray crystallography: Used to determine the crystal structure of Indium Perchlorate complexes [, ].

- Raman Spectroscopy: Employed to study the interactions of Indium Perchlorate with other ions in aqueous solutions, such as the formation of indium-sulfate complexes [].

- Electrical Conductivity Measurements: Utilized to investigate the hydration of ions in Indium Perchlorate solutions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.